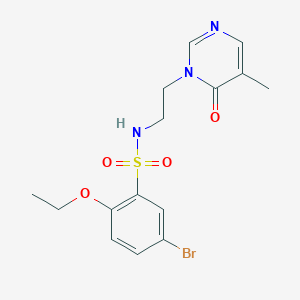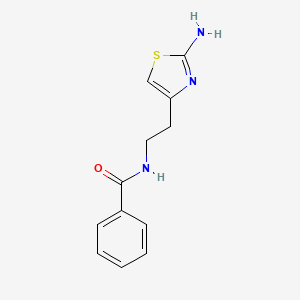![molecular formula C23H24N6O2 B2676655 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 1105249-68-0](/img/structure/B2676655.png)
1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This step may involve nucleophilic substitution reactions where the triazolopyridazine-furan intermediate reacts with piperazine in the presence of a base such as NaOH or K₂CO₃.
Formation of the Phenylbutanone Group
The final product is obtained by coupling the intermediate with phenylbutanone under reductive amination conditions using reducing agents like NaBH₃CN in an organic solvent such as methanol.
Industrial Production Methods
In an industrial setting, the synthesis would scale up these laboratory procedures with the use of high-efficiency reactors, stringent control of reaction parameters, and continuous flow processes to enhance yield and purity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multiple steps:
Formation of the [1,2,4]triazolo[4,3-b]pyridazine Ring
This step often involves the reaction of a hydrazine derivative with a pyridazine precursor under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Attachment of the Furan Ring
A Friedel-Crafts alkylation reaction can be employed, where the furan ring is introduced to the triazolopyridazine core using an acid catalyst like AlCl₃.
Analyse Chemischer Reaktionen
1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one can undergo several types of chemical reactions:
Oxidation
Common oxidizing agents like KMnO₄ or H₂O₂ can be used to oxidize the furan ring, resulting in ring-opened products.
Reduction
Reduction of the carbonyl group can be achieved using agents like NaBH₄, producing alcohol derivatives.
Substitution
Halogenation reactions, particularly with Cl₂ or Br₂, can introduce halogen atoms into the aromatic rings.
Common Reagents and Conditions
Oxidation: : KMnO₄ in acidic medium.
Reduction: : NaBH₄ in methanol.
Substitution: : Cl₂ or Br₂ in the presence of a catalyst such as FeCl₃.
Major Products
Oxidation: : Ring-opened aldehydes and carboxylic acids.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
This compound has found applications across multiple domains:
Chemistry
Used as a building block in the synthesis of more complex molecules.
Biology
Acts as a probe in the study of enzyme-substrate interactions.
Medicine
Investigated for its potential as an anti-inflammatory and anti-cancer agent.
Industry
Employed in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism by which 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one exerts its effects is complex and involves several molecular targets and pathways. It may interact with enzyme active sites, modulating their activity and thus affecting various biochemical pathways. The triazolopyridazine moiety plays a crucial role in binding to protein targets, influencing processes such as cell division and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine: : Lacks the phenylbutanone group, differing in its biochemical applications.
2-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine: : Substitutes piperazine with piperidine, altering its binding affinity and target specificity.
1-(4-(2-Phenylbutan-1-one)-piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine: : Similar but with a different positioning of functional groups, impacting its pharmacokinetics.
Uniqueness
1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one stands out due to its unique combination of rings and functional groups, offering diverse biochemical interactions and applications not found in other similar compounds. Its multi-functional nature makes it a versatile candidate for various research fields and potential therapeutic uses.
Eigenschaften
IUPAC Name |
1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-2-18(17-7-4-3-5-8-17)23(30)28-14-12-27(13-15-28)21-11-10-20-24-25-22(29(20)26-21)19-9-6-16-31-19/h3-11,16,18H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDRKWXICWPMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide](/img/structure/B2676577.png)

![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2676580.png)


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2676584.png)
![(2-Methoxyethyl)(prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine](/img/structure/B2676587.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2676588.png)
![1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2676593.png)


